molecular formula C12H15FN2O B2997366 (4-Fluorophenyl)-(4-methoxybutyl)cyanamide CAS No. 1825569-96-7

(4-Fluorophenyl)-(4-methoxybutyl)cyanamide

Cat. No.: B2997366
CAS No.: 1825569-96-7
M. Wt: 222.263
InChI Key: UGXKTEYZIFTVMM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)-(4-methoxybutyl)cyanamide is a chemical compound with the molecular formula C12H14FN2O It is characterized by the presence of a fluorophenyl group, a methoxybutyl chain, and a cyanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-(4-methoxybutyl)cyanamide typically involves the reaction of 4-fluoroaniline with 4-methoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-(4-methoxybutyl)cyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyanamides or amides.

Scientific Research Applications

(4-Fluorophenyl)-(4-methoxybutyl)cyanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-(4-methoxybutyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)-(4-methoxybutyl)amine
  • (4-Fluorophenyl)-(4-methoxybutyl)carbamate
  • (4-Fluorophenyl)-(4-methoxybutyl)urea

Uniqueness

(4-Fluorophenyl)-(4-methoxybutyl)cyanamide is unique due to the presence of the cyanamide functional group, which imparts distinct reactivity and biological activity compared to its analogs. The fluorophenyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-fluorophenyl)-(4-methoxybutyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-16-9-3-2-8-15(10-14)12-6-4-11(13)5-7-12/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKTEYZIFTVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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